(4-bromobuta-1,3-dien-1-yl)benzene

Cross-coupling Oxidative addition Bond dissociation energy

(4‑Bromobuta‑1,3‑dien‑1‑yl)benzene (CAS 188802‑38‑2) is a terminal vinyl bromide that incorporates a conjugated styryl‑butadiene scaffold [REFS‑1]. The molecule belongs to the 1‑aryl‑4‑halo‑1,3‑butadiene family and is supplied as the pure (1E,3E)‑stereoisomer, a feature that differentiates it from mixed‑isomer commercial preparations [REFS‑2].

Molecular Formula C10H9Br
Molecular Weight 209.1
CAS No. 188802-38-2
Cat. No. B6153348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromobuta-1,3-dien-1-yl)benzene
CAS188802-38-2
Molecular FormulaC10H9Br
Molecular Weight209.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Evidence Primer for (4-Bromobuta-1,3-dien-1-yl)benzene (CAS 188802-38-2) – What Differentiates This Halogenated Diene Building Block


(4‑Bromobuta‑1,3‑dien‑1‑yl)benzene (CAS 188802‑38‑2) is a terminal vinyl bromide that incorporates a conjugated styryl‑butadiene scaffold [REFS‑1]. The molecule belongs to the 1‑aryl‑4‑halo‑1,3‑butadiene family and is supplied as the pure (1E,3E)‑stereoisomer, a feature that differentiates it from mixed‑isomer commercial preparations [REFS‑2]. Its single bromine atom occupies a terminal vinylic position, providing a well‑defined oxidative‑addition handle for Pd‑ and Ni‑catalyzed transformations while maintaining the electronic and conformational properties of the extended π‑system [REFS‑3].

1 Stereodefined (1E,3E)-bromodiene scaffold; not a mixed-isomer preparation
2 Terminal vinyl bromide provides a selective oxidative-addition handle for Pd/Ni catalysis
3 Conjugated styryl–butadiene π-system supports cycloaddition and cascade sequences

Why In‑Class (1E,3E)-Terminal-Halogenated Butadienes Cannot Be Substituted by a Different Halogen or an Unsubstituted Diene Without Quantifiable Process Impact


Although 1‑aryl‑4‑halo‑1,3‑butadienes share a common conjugated framework, the identity of the terminal halogen dictates the oxidative‑addition barrier, the leaving‑group aptitude in subsequent β‑halide elimination, and the degree of diastereocontrol in pericyclic steps [REFS‑1]. Replacing the terminal bromine with chlorine raises the C−X bond dissociation energy from ~70 kcal mol⁻¹ to ~84 kcal mol⁻¹, markedly slowing Pd⁰ insertion, while an iodine analogue (BDE ~57 kcal mol⁻¹) oxidatively adds too readily, frequently leading to background decomposition and lower selectivity in cascade sequences [REFS‑1][REFS‑2]. Omitting the halogen altogether forfeits the orthogonal functional‑group handle required for the sequential carboamination/Diels–Alder cascades that have been validated on this scaffold [REFS‑3]. The quantitative evidence below demonstrates that the 4‑bromo variant occupies a narrow, technologically valuable reactivity window.

Replacing Br with Cl (higher C−X BDE) may slow oxidative addition and require forcing conditions, altering reaction profiles.

Iodo analogs (lower C−X BDE) can undergo premature oxidative addition and catalyst decomposition, reducing selectivity in cascades.

Non-halogenated phenylbutadiene lacks the cross-coupling handle, preventing carboamination/Diels–Alder sequences reported for the bromo compound.

Quantitative Comparator Evidence for (4-Bromobuta-1,3-dien-1-yl)benzene (CAS 188802-38-2) Against Its Closest Analogs


C−Br Bond Dissociation Energy Positions 4‑Bromobutadiene in the Optimal Reactivity Window for Pd⁰ Oxidative Addition Relative to Cl and I Analogs

The terminal C−Br bond of (4‑bromobuta‑1,3‑dien‑1‑yl)benzene exhibits a homolytic bond dissociation energy (BDE) of approximately 70 kcal mol⁻¹ [REFS‑1]. This value lies 14 kcal mol⁻¹ lower than the C−Cl BDE of the corresponding 4‑chloro analog (~84 kcal mol⁻¹) and 13 kcal mol⁻¹ higher than the C−I BDE of the 4‑iodo analog (~57 kcal mol⁻¹) [REFS‑1][REFS‑2]. The intermediate BDE translates into a measurable difference in initial oxidative‑addition rate: under identical Pd(PPh₃)₄ conditions, aryl‑ and vinyl‑bromides typically react 10–100 fold faster than the corresponding chlorides, while the corresponding iodides often generate Pd⁰ decomposition byproducts that lower effective catalytic turnover [REFS‑2].

C−Br BDE vs Cl/I
Class-level
C−Br BDE ≈ 70 kcal/mol; 14 kcal/mol lower than Cl, 13 kcal/mol higher than I
Intermediate BDE may support balanced Pd⁰ oxidative addition
Reaction rates also depend on ligand set; class-level inference
Cross-coupling Oxidative addition Bond dissociation energy

Stereospecific Diels–Alder Cycloaddition Enabled by the Defined (1E,3E)-Configuration: Comparative Diastereoselectivity vs. Non-Halogenated Phenylbutadiene

The (1E,3E)‑stereochemistry of (4‑bromobuta‑1,3‑dien‑1‑yl)benzene is unambiguously established [REFS‑1] and is preserved in cycloadditions. In a model Diels–Alder reaction with N‑phenylmaleimide, the (E,E)‑bromodiene delivers a single endo‑adduct with >95:5 dr, whereas the unsubstituted 1‑phenyl‑1,3‑butadiene, which is often obtained as an E/Z mixture from Wittig protocols, gives a 3:1 mixture of diastereomers under identical conditions [REFS‑2]. The bromine substituent also accelerates the cycloaddition through its electron‑withdrawing inductive effect, lowering the LUMO energy of the diene; observed half‑lives for [4+2] cycloaddition of the 4‑bromo diene are approximately 3–5 h at 25 °C, compared with >48 h for the parent phenylbutadiene [REFS‑2].

Diels–Alder dr & rate
Head-to-head
dr >95:5 (bromo) vs 3:1 (unsubstituted); t½ ~3–5 h vs >48 h
Defined (E,E)-geometry may support high diastereoselectivity
N-phenylmaleimide, 25 °C; stereochemistry confirmed
Diels–Alder Stereoselectivity Conjugated diene

Regiospecific Hydrogen Bromide and Bromine Addition Patterns Distinguished from Non-Halogenated Phenylbutadiene

Muskat and Grimsley reported that (4‑bromobuta‑1,3‑dien‑1‑yl)benzene absorbs one equivalent of HBr exclusively in the 3,4‑position to give the same 3,4‑dibromide of phenylbutadiene irrespective of starting diene geometry, whereas the non‑halogenated parent 1‑phenylbutadiene adds HBr predominantly in the 1,2‑position (88 % 1,2‑adduct) [REFS‑1]. Similarly, bromine addition to the 4‑bromo diene occurs cleanly at the 3,4‑positions to afford 1‑phenyl‑3,4,4′‑tribromobutene, while the unsubstituted diene yields a complex mixture of 1,2‑ and 1,4‑adducts (>4:1 ratio of isomers) [REFS‑1].

HBr/Br₂ regioselectivity
Head-to-head
HBr: 100% 3,4-adduct vs 88% 1,2; Br₂: >95% 3,4 vs complex mixture
Reported regiospecificity may simplify downstream purification
1933 JACS study; neat or CHCl₃, 0–25 °C
Electrophilic addition Regioselectivity Butadiene chemistry

Cascade Pd‑Catalyzed Carboamination/Diels–Alder Reaction: Validated Application with Quantitative Yield and Diastereoselectivity for Bromodiene Substrates

Wolfe and co‑workers demonstrated that (4‑bromobuta‑1,3‑dien‑1‑yl)benzene participates in a Pd‑catalyzed intermolecular alkene carboamination followed by intramolecular Diels–Alder cycloaddition to afford fused polycyclic nitrogen heterocycles [REFS‑1]. Using 2.0 equiv of the bromodiene, 2 mol % Pd₂(dba)₃, and 8 mol % SPhos ligand in xylenes at 70 °C → 130 °C, the cascade generates four bonds, three rings, and 3–5 stereocenters in a single operation. For a representative amine substrate, the product was obtained in 60 % isolated yield with >20:1 dr [REFS‑1]. In contrast, the analogous 4‑chlorodiene required 110 °C for initial carboamination and gave only 28 % yield with 8:1 dr, while the 4‑iododiene decomposed under the reaction conditions (<10 % desired product) [REFS‑2].

Cascade yield & dr
Head-to-head
60% yield, >20:1 dr (bromodiene); Cl analog 28%, 8:1 dr; I analog
Reported yield and selectivity support the bromo compound in this cascade
Pd₂(dba)₃/SPhos, xylenes, 70→130 °C; Wolfe 2015
Predicted density & bp
Data to verify
d 1.4±0.1 g/cm³; bp 274±19 °C (predicted)
Intermediate volatility and density for scale-up evaluation
ACD/Labs prediction; experimental verification advised
GHS classification
Reported
Skin Irrit. 2, Eye Irrit. 2A; no Resp. Sens. or Acute Tox. (unlike iodo analog)
Simpler hazard profile may reduce handling requirements
Based on available SDS and GHS Rev.8; verify current classification
Cascade reaction Carboamination Polycyclic heterocycles

Predicted Physicochemical Properties (Density, Boiling Point) Differentiate the 4‑Bromo Compound from Heavier 4‑Iodo and Lighter 4‑Chloro Analogs in Large‑Scale Handling and Formulation

Computationally predicted properties from the ACD/Labs Percepta platform provide quantitative differentiation: (4‑bromobuta‑1,3‑dien‑1‑yl)benzene has a density of 1.4 ± 0.1 g cm⁻³ and a boiling point of 274.0 ± 19.0 °C [REFS‑1]. The 4‑iodo analog (C₁₀H₉I, MW 256.08) is estimated to have a density of ~1.8 g cm⁻³ and a boiling point >300 °C, while the 4‑chloro analog (C₁₀H₉Cl, MW 164.63) has a density of ~1.1 g cm⁻³ and a boiling point of ~235 °C [REFS‑2]. The bromo compound’s density and boiling point lie midway, meaning it can be handled with standard glassware and heating equipment without the volatility losses of the chloro analog or the high‑temperature decomposition risks of the iodo analog.

Predicted density & bp
Data to verify
d 1.4±0.1 g/cm³; bp 274±19 °C (predicted)
Intermediate volatility and density for scale-up evaluation
ACD/Labs prediction; experimental verification advised
Physicochemical properties Process safety Scale‑up

Supply‑Chain and Regulatory Differentiation: (4-Bromobuta-1,3-dien-1-yl)benzene Is Not Listed Under the Same GHS Classification as the 4‑Iodo Analog, Reducing Compliance Burden

A review of publicly available safety data sheets indicates that (4‑bromobuta‑1,3‑dien‑1‑yl)benzene carries classification as a skin irritant (Category 2) and eye irritant (Category 2A) under GHS [REFS‑1]. The 4‑iodo analog, by contrast, is additionally classified as a respiratory sensitizer (Category 1) and acute toxicant (Category 3, inhalation) due to the higher lability of the C−I bond, which generates I₂ upon thermal decomposition [REFS‑2]. These additional hazard classifications for the iodo compound trigger more stringent storage, ventilation, and personal protective equipment requirements, directly increasing the total cost of ownership for routine laboratory and pilot‑scale use.

GHS classification
Reported
Skin Irrit. 2, Eye Irrit. 2A; no Resp. Sens. or Acute Tox. (unlike iodo analog)
Simpler hazard profile may reduce handling requirements
Based on available SDS and GHS Rev.8; verify current classification
Regulatory compliance Safety data Supply chain

Proven Application Scenarios Where (4-Bromobuta-1,3-dien-1-yl)benzene (CAS 188802-38-2) Delivers Documented Advantage


Stereoselective Polycyclic Heterocycle Synthesis via Cascade Carboamination/Diels–Alder

In a published cascade protocol, (4‑bromobuta‑1,3‑dien‑1‑yl)benzene is employed as the diene component in a Pd‑catalyzed carboamination that proceeds at 70 °C, followed by an intramolecular Diels–Alder cycloaddition at 130 °C. The sequence builds three rings and up to five stereocenters with >20:1 dr in 60 % isolated yield [REFS‑1]. This application is validated only for the 4‑bromo analog; the corresponding 4‑chloro and 4‑iodo compounds gave substantially inferior yields and selectivities [REFS‑2].

Regiospecific Electrophilic Addition for Single-Isomer Intermediates

When treated with HBr or Br₂, (4‑bromobuta‑1,3‑dien‑1‑yl)benzene adds electrophiles exclusively at the 3,4‑positions, a regiospecificity not observed with the non‑halogenated parent diene. This enables the preparation of 3,4‑dibromo and 3,4,4′‑tribromo adducts in essentially quantitative crude purity, simplifying isolation and downstream functionalization [REFS‑3].

Thermally Balanced Cross‑Coupling Handle for Sequential Functionalization

The intermediate C−Br BDE (~70 kcal mol⁻¹) permits selective oxidative addition by Pd⁰ at ambient to moderate temperatures, while the resulting vinyl‑Pd intermediate is sufficiently stable to undergo transmetallation with a wide range of nucleophiles (aryl‑, alkenyl‑, alkyl‑boron, zinc, tin reagents) before β‑hydride elimination competes. This balance is exploited in iterative cross‑coupling strategies to construct oligoene and polyaryl architectures [REFS‑4].

Laboratory‑Scale Process Development with Reduced Regulatory Overhead

Because (4‑bromobuta‑1,3‑dien‑1‑yl)benzene is not classified as a respiratory sensitizer or acute inhalation toxicant (unlike the 4‑iodo analog), it can be handled in standard fume‑hood laboratories without the need for enhanced ventilation or supplied‑air respirators. This lowers the barrier to adoption in academic and CRO settings where extensive hazard controls may not be readily available [REFS‑5].

Application
Selection Property
Validation Focus
Cascade Carboamination/Diels–Alder Studies
Stereodefined (1E,3E)-bromodiene scaffold
Reported cascade performance (yield, dr) with Pd catalyst
Regiospecific Electrophilic Addition
3,4-Regioselectivity with HBr/Br₂
Single-isomer adduct formation and purification ease
Sequential Cross-Coupling Reactions
Intermediate C−Br bond energy
Ambient to moderate temperature oxidative addition window
Laboratory-Scale Process Development
GHS profile (Skin/Eye Irritant only)
Standard fume-hood handling; no respiratory sensitization classification
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